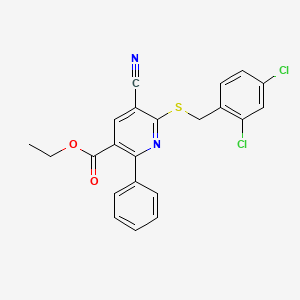

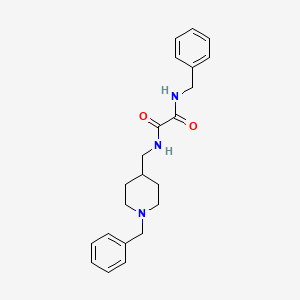

![molecular formula C14H11ClO4S2 B2430320 (7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate CAS No. 343373-76-2](/img/structure/B2430320.png)

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of thieno[2,3-b]thiopyran, which is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The molecular structure of similar compounds indicates the presence of sulfur and oxygen atoms in the ring structure .Scientific Research Applications

Synthesis and Molecular Structure

- Synthesis Process : The compound is involved in complex synthesis processes, such as the creation of 4-hydroxy-6-methylthieno[2,3-b] thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride. This involves reactions starting from 2-mercaptothiophene and crotonic acid, through various stages including cycloration and chlorosulfonylation (Lei, 2007).

- Molecular Rearrangement : Research has identified new molecular rearrangements and cycloaddition reactions involving related compounds, leading to novel structures like 7H-thieno[2,3-c]thiopyran-7-thiones and 4H-thieno[3,2-c]thiopyran-4-thiones, with structures confirmed via X-ray diffraction (Ogurtsov et al., 2005).

Chemical Properties and Applications

- Radical Scavenging and Neuroprotection : Certain derivatives of the compound, like 4,5,6,7-tetrahydro-benzothiophen-4-ylamines, have been designed and synthesized to act as OH• radical scavengers. Some of these derivatives displayed properties comparable to salicylic acid and were effective in protecting astroglial glutamate transporters against radical-induced inhibition (Cauquil-Caubère & Kamenka, 1998).

- Enzymatic Kinetic Resolution : The compound has been used in studies involving the kinetic resolution of dorzolamide intermediates. This involves the preparation of various stereoisomers starting from the racemic cis-dihydrothiopyranol intermediate (Turcu, Rantapaju, & Kanerva, 2009).

Pharmacological Research

- Carbonic Anhydrase Inhibitor : The compound is related to dorzolamide hydrochloride, which is a carbonic anhydrase inhibitor used as an antiglaucoma agent. This research provides insights into the structural properties of dorzolamide hydrochloride, which could be useful in developing related pharmacological agents (Ravikumar & Sridhar, 2007).

properties

IUPAC Name |

(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-6-8-21(17,18)14-11(12)5-7-20-14/h1-5,7,12H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUXQRCYLXIXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C2=C(C1OC(=O)C3=CC=C(C=C3)Cl)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

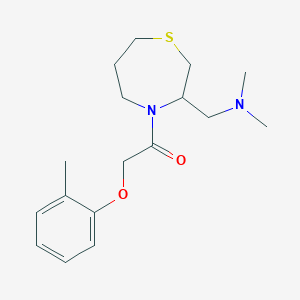

![tert-butyl N-[(1S)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate](/img/structure/B2430237.png)

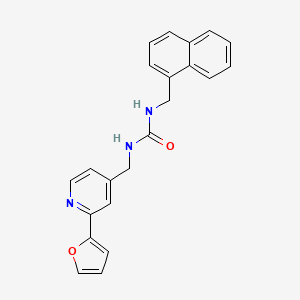

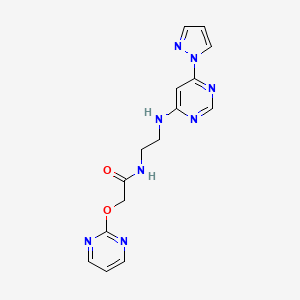

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2430244.png)

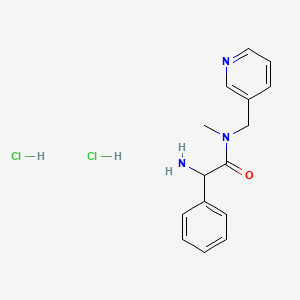

![3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2430245.png)

![(Z)-ethyl 2-(2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2430248.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)

![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)